molecular formula C20H14Cl2N2O4S2 B12277285 2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine

2,4-Bis{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}pyrimidine

Cat. No.: B12277285
M. Wt: 481.4 g/mol
InChI Key: YJTZHJXMNTUVDM-UHFFFAOYSA-N
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Description

2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine core substituted with two 6-chloro-2H-1,3-benzodioxol-5-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Benzodioxole Moiety: The 6-chloro-2H-1,3-benzodioxole can be synthesized from catechol and chloroacetyl chloride under acidic conditions.

    Thioether Formation: The benzodioxole derivative is then reacted with a thiol compound to form the thioether linkage.

    Pyrimidine Core Construction: The final step involves the coupling of the thioether-substituted benzodioxole with a pyrimidine precursor under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atoms or reduce the pyrimidine ring.

    Substitution: The chlorine atoms on the benzodioxole rings can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or alkoxides, often in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated or reduced pyrimidine derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the effects of thioether and benzodioxole substitutions on biological activity.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and benzodioxole groups can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIDINE: Similar structure but with a pyridine core instead of pyrimidine.

    2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})BENZENE: Similar structure but with a benzene core.

Uniqueness

The uniqueness of 2,4-BIS({[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL})PYRIMIDINE lies in its combination of a pyrimidine core with thioether-linked benzodioxole groups, which can confer distinct chemical and biological properties compared to similar compounds with different cores or substitutions.

Properties

Molecular Formula

C20H14Cl2N2O4S2

Molecular Weight

481.4 g/mol

IUPAC Name

2,4-bis[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]pyrimidine

InChI

InChI=1S/C20H14Cl2N2O4S2/c21-13-5-17-15(25-9-27-17)3-11(13)7-29-19-1-2-23-20(24-19)30-8-12-4-16-18(6-14(12)22)28-10-26-16/h1-6H,7-10H2

InChI Key

YJTZHJXMNTUVDM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CSC3=NC(=NC=C3)SCC4=CC5=C(C=C4Cl)OCO5)Cl

Origin of Product

United States

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